molecular formula C14H18N4O4S B2569205 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide CAS No. 1014048-56-6

3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2569205
CAS No.: 1014048-56-6
M. Wt: 338.38
InChI Key: GGWURQIUUGMHDG-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a synthetic chemical reagent of high interest in pharmaceutical and medicinal chemistry research. This compound features a hybrid molecular structure combining a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety with a 4-sulfamoylphenethyl group. The pyrazole-carboxamide core is a recognized privileged scaffold in drug discovery, noted for its diverse pharmacological potential . Concurrently, the sulfonamide functional group is a prevalent feature in many biologically active molecules and clinically used drugs, contributing to target binding and potency . Research into analogous sulfonamide-tethered pyrazole derivatives has demonstrated significant promise in targeting enzymes relevant to major diseases. Specifically, such compounds have shown potent inhibitory activity against carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, positioning them as candidates for investigation in anti-diabetic research . Furthermore, some structurally related sulfonamide-pyrazole hybrids have exhibited activity as inhibitors of the acetylcholinesterase (AChE) enzyme, suggesting a potential research application in the context of neurodegenerative conditions such as Alzheimer's disease . The presence of the sulfamoyl (primary sulfonamide) group also makes this compound a candidate for research focused on human carbonic anhydrase (hCA) isoforms, which are validated drug targets for conditions including glaucoma, epilepsy, and cancer . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-18-9-12(14(17-18)22-2)13(19)16-8-7-10-3-5-11(6-4-10)23(15,20)21/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWURQIUUGMHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the sulfamoylphenethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-sulfamoylphenethyl chloride in the presence of a base like triethylamine.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The sulfamoylphenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The target compound’s sulfamoyl group likely improves water solubility compared to non-polar analogs like fluxapyroxad .
  • Thermal Stability: Derivatives with rigid substituents (e.g., phenylamino in 4a) exhibit higher melting points, suggesting stronger intermolecular forces .

Anticancer Potential

  • The target compound lacks direct evidence but shares a carboxamide scaffold with 7a , suggesting possible cytotoxicity.

Receptor Modulation

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl) analog acts as a cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM) due to halogenated aryl groups enhancing receptor affinity .
  • The target compound’s sulfamoyl group may target sulfhydryl-containing enzymes or receptors, though further studies are needed.

Biological Activity

3-Methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole derivative class. Its unique structural features, including a methoxy group and a sulfamoylphenethyl moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3S, with a molecular weight of approximately 318.39 g/mol. The compound features a pyrazole ring substituted with functional groups that enhance its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways associated with pain and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can possess anti-inflammatory effects. The presence of the sulfamoyl group may enhance this activity by modulating inflammatory mediators.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting tumor-associated carbonic anhydrases (CAs). Inhibition of CA IX has been linked to reduced tumor growth and metastasis. A study reported that similar sulfonamide derivatives exhibited inhibition profiles with KI values ranging from 16.4 to 66.0 nM against CA IX, suggesting potential for therapeutic applications in oncology .

Analgesic Effects

Given its structural attributes, there is potential for analgesic activity, similar to other pyrazole-based compounds known for pain relief.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Inhibition of Carbonic Anhydrase IX Demonstrated significant inhibition by related sulfonamide compounds, indicating potential for cancer treatment .
Anti-inflammatory Activity Pyrazole derivatives showed promise in reducing inflammation markers in vitro .
Analgesic Activity Similar compounds have been reported to alleviate pain in animal models .

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